3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt is a heterocyclic compound with significant pharmacological and industrial applications. This compound features a five-membered thiazolidine ring, which includes both sulfur and nitrogen atoms, enhancing its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often employ multicomponent reactions, click chemistry, and green chemistry approaches to improve yield, purity, and selectivity. These methods also focus on atom economy and cleaner reaction profiles to ensure environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions: 3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol and acetonitrile .
Major Products: Major products formed from these reactions include sulfoxides, sulfones, and various thiazolidine derivatives, each with unique chemical and biological properties .
Scientific Research Applications
3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it valuable in biological research.
Medicine: It is explored for its potential therapeutic effects, including neuroprotective and antioxidant activities.
Mechanism of Action
The mechanism of action of 3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring enhance its ability to interact with biological molecules, leading to its diverse pharmacological effects. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
4-Oxo-2-thioxo-3-thiazolidinylacetic acid: This compound shares a similar thiazolidine ring structure and exhibits comparable biological activities.
Thiazolidine-2,4-dione: Another related compound with significant medicinal properties, particularly in the treatment of diabetes.
Uniqueness: 3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt is unique due to its specific combination of sulfur and nitrogen atoms in the thiazolidine ring, which enhances its reactivity and biological activity. Its diverse applications in chemistry, biology, medicine, and industry further distinguish it from other similar compounds .
Properties
CAS No. |
61681-02-5 |
---|---|
Molecular Formula |
C5H6KNO4S3 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
potassium;2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanesulfonate |
InChI |
InChI=1S/C5H7NO4S3.K/c7-4-3-12-5(11)6(4)1-2-13(8,9)10;/h1-3H2,(H,8,9,10);/q;+1/p-1 |
InChI Key |
VPACZHHWMBGFHC-UHFFFAOYSA-M |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.